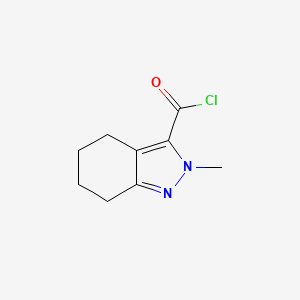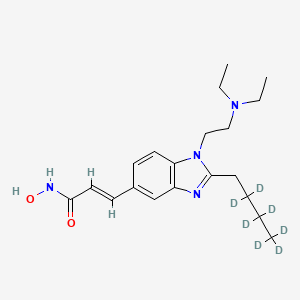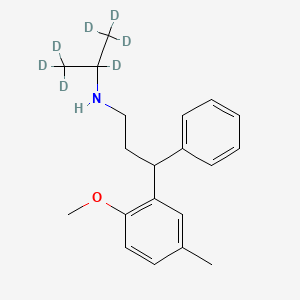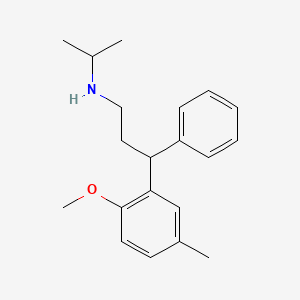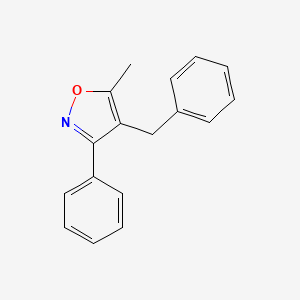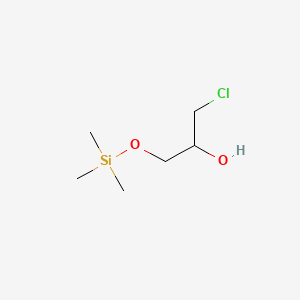
rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol is a chemical compound with the molecular formula C6H15ClO2Si and a molecular weight of 182.72 g/mol . It is also known by other names such as 1-O-Trimethylsilyl alpha-Monochlorohydrin and 1-O-Trimethylsilyl dl-Chlorohydrin . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol typically involves the reaction of 3-chloro-1,2-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 1-O-Trimethylsilyl 3-hydroxy-1,2-propanediol.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can protect hydroxyl groups during chemical reactions, allowing for selective modifications of other functional groups . The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
rac 1-O-Trimethylsilyl 3-Chloro-1,2-propanediol can be compared with similar compounds such as:
1-O-Trimethylsilyl 3-Bromo-1,2-propanediol: Similar in structure but contains a bromine atom instead of chlorine.
1-O-Trimethylsilyl 3-Iodo-1,2-propanediol: Contains an iodine atom instead of chlorine.
1-O-Trimethylsilyl 3-Fluoro-1,2-propanediol: Contains a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the protective role of the trimethylsilyl group, which allows for selective chemical transformations .
Properties
IUPAC Name |
1-chloro-3-trimethylsilyloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO2Si/c1-10(2,3)9-5-6(8)4-7/h6,8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDJQPWVRRDNTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
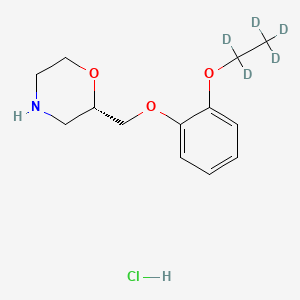

![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)
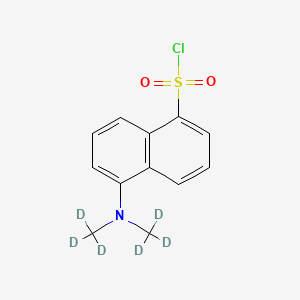
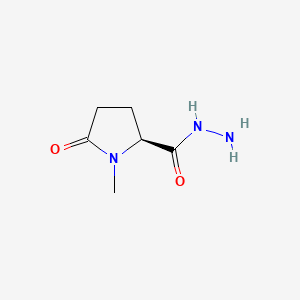
![14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B588076.png)
